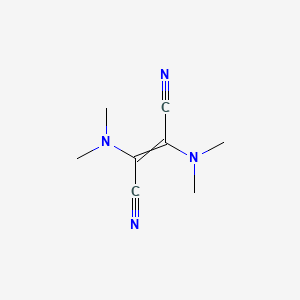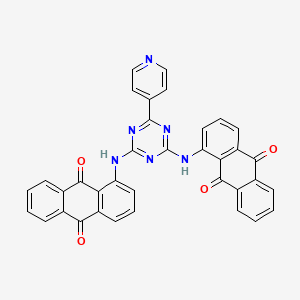![molecular formula C38H26 B14637542 9,10-Di([1,1'-biphenyl]-2-yl)anthracene CAS No. 52783-23-0](/img/structure/B14637542.png)
9,10-Di([1,1'-biphenyl]-2-yl)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Di([1,1’-biphenyl]-2-yl)anthracene: is a polycyclic aromatic hydrocarbon. It is a derivative of anthracene, characterized by the substitution of biphenyl groups at the 9 and 10 positions of the anthracene core. This compound is known for its interesting photophysical properties and is used in various applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Di([1,1’-biphenyl]-2-yl)anthracene typically involves the following steps:
Friedel-Crafts Alkylation: This method involves the alkylation of anthracene with biphenyl groups using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Metal-Catalyzed Reactions: Recent advancements have shown that metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to attach biphenyl groups to the anthracene core.
Industrial Production Methods
Industrial production of 9,10-Di([1,1’-biphenyl]-2-yl)anthracene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
Oxidation: 9,10-Di([1,1’-biphenyl]-2-yl)anthracene can undergo oxidation reactions to form quinones.
Reduction: Reduction of this compound can be achieved using hydrogenation methods.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Major Products
Oxidation Products: Quinones and other oxygenated derivatives.
Reduction Products: Dihydroanthracene derivatives.
Substitution Products: Sulfonated and nitrated biphenyl derivatives.
科学研究应用
9,10-Di([1,1’-biphenyl]-2-yl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a sensitizer in chemiluminescence and as a molecular organic semiconductor in blue OLEDs.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in the production of OLED-based displays and other optoelectronic devices.
作用机制
The mechanism of action of 9,10-Di([1,1’-biphenyl]-2-yl)anthracene involves its ability to absorb and emit light. The compound’s extended π-conjugated system allows it to act as an efficient light-emitting material. In OLEDs, it functions by transferring energy to adjacent molecules, resulting in the emission of blue light . The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent relaxation, emitting photons in the process .
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: Similar in structure but with phenyl groups instead of biphenyl groups.
9,10-Dihydroanthracene: A reduced form of anthracene, used as a hydrogen donor.
9,10-Dithioanthracene: Contains thiol groups, used in molecular machines.
Uniqueness
9,10-Di([1,1’-biphenyl]-2-yl)anthracene is unique due to its enhanced photophysical properties and stability compared to its simpler analogs. The presence of biphenyl groups increases its conjugation and rigidity, making it a superior material for optoelectronic applications .
属性
CAS 编号 |
52783-23-0 |
|---|---|
分子式 |
C38H26 |
分子量 |
482.6 g/mol |
IUPAC 名称 |
9,10-bis(2-phenylphenyl)anthracene |
InChI |
InChI=1S/C38H26/c1-3-15-27(16-4-1)29-19-7-9-21-31(29)37-33-23-11-13-25-35(33)38(36-26-14-12-24-34(36)37)32-22-10-8-20-30(32)28-17-5-2-6-18-28/h1-26H |
InChI 键 |
RBOUBHBEHOSVMK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC=C6C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


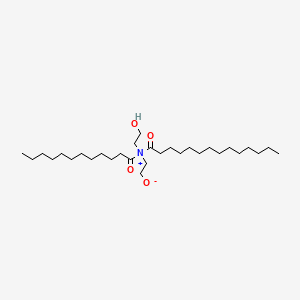

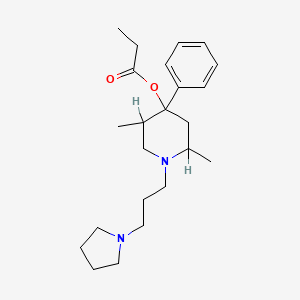
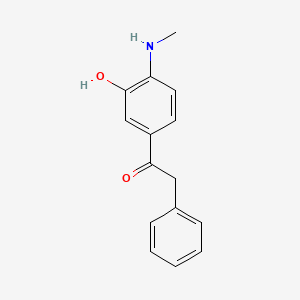
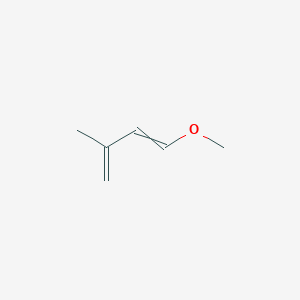
![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)

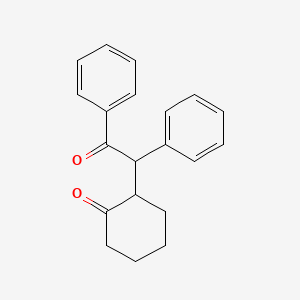
![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
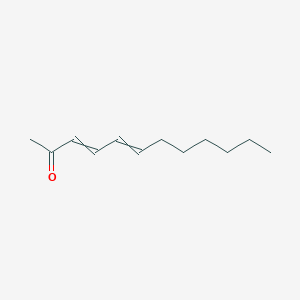
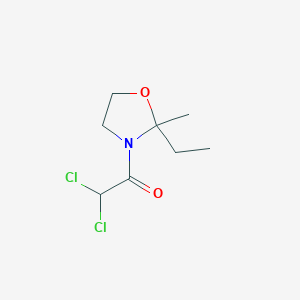
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
